molecular formula C17H19NO2 B13168984 (2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13168984
M. Wt: 269.34 g/mol
InChI Key: NIJPPLZRTIYNSS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C17H19NO2
  • Molecular Weight : 269.34 g/mol
  • IUPAC Name : (E)-3-[1-(3-ethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of 3-ethylphenylhydrazine with 2,5-dimethylfuran to form the pyrrole ring, followed by subsequent reactions to yield the acrylic acid structure .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical as COX enzymes are pivotal in the inflammatory response.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The compound has shown efficacy against various bacterial strains in vitro, indicating its potential as a therapeutic agent in treating infections.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through several assays, including DPPH and ABTS radical scavenging tests. Initial results suggest that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to its structural features that allow for interactions with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound likely inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
  • Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, mitigating oxidative damage.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential applications of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant DPPH scavenging activity with IC50 values comparable to standard antioxidants .
Study 2Anti-inflammatory EffectsShowed inhibition of COX enzymes in cell-based assays, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial EfficacyExhibited antibacterial activity against Gram-positive and Gram-negative bacteria in preliminary tests.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(E)-3-[1-(3-ethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H19NO2/c1-4-14-6-5-7-16(11-14)18-12(2)10-15(13(18)3)8-9-17(19)20/h5-11H,4H2,1-3H3,(H,19,20)/b9-8+

InChI Key

NIJPPLZRTIYNSS-CMDGGOBGSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=CC(=C2C)C=CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.